molecular formula C9H8O3 B3283044 1,3-Dihydro-2-benzofuran-1-carboxylic acid CAS No. 760933-23-1

1,3-Dihydro-2-benzofuran-1-carboxylic acid

Cat. No.: B3283044
CAS No.: 760933-23-1
M. Wt: 164.16 g/mol
InChI Key: HIOSHCHNUDGLDS-UHFFFAOYSA-N
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Description

1,3-Dihydro-2-benzofuran-1-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicine, chemistry, and industry. This compound features a benzofuran ring fused with a carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydro-2-benzofuran-1-carboxylic acid can be synthesized through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-2-benzofuran-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic addition.

Major Products Formed

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Benzofuran-2-methanol or benzofuran-2-aldehyde.

    Substitution: Halogenated benzofuran derivatives or alkylated benzofuran compounds.

Scientific Research Applications

1,3-Dihydro-2-benzofuran-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-2-benzofuran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may interfere with DNA replication or protein synthesis in cancer cells, resulting in cell growth inhibition .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran-2-carboxylic acid: Another benzofuran derivative with similar structural features but different biological activities.

    Benzofuran-2-carboxylic acid: Lacks the dihydro group, leading to different chemical reactivity and applications.

    2,3-Dihydrobenzofuran-2-carboxylic acid: Similar in structure but may have different pharmacological properties.

Uniqueness

1,3-Dihydro-2-benzofuran-1-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development highlight its significance in scientific research and industrial applications .

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h1-4,8H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOSHCHNUDGLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265315
Record name 1,3-Dihydro-1-isobenzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760933-23-1
Record name 1,3-Dihydro-1-isobenzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760933-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-isobenzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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